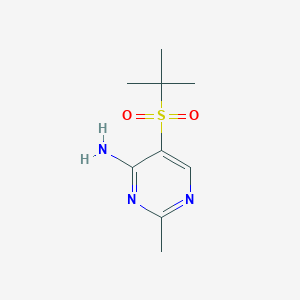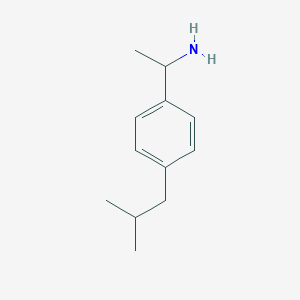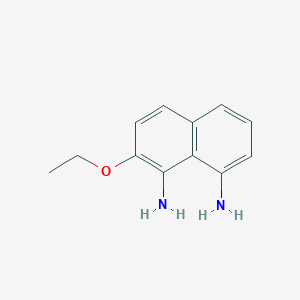
2-Ethoxynaphthalene-1,8-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxynaphthalene-1,8-diamine, also known as ENDA, is a chemical compound that has been widely used in scientific research. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has two amino groups attached to it. ENDA has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-Ethoxynaphthalene-1,8-diamine is not fully understood. However, it has been proposed that 2-Ethoxynaphthalene-1,8-diamine may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to the inhibition of DNA replication and transcription, which can ultimately result in cell death. 2-Ethoxynaphthalene-1,8-diamine has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
生化学的および生理学的効果
2-Ethoxynaphthalene-1,8-diamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 2-Ethoxynaphthalene-1,8-diamine can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. In vivo studies have shown that 2-Ethoxynaphthalene-1,8-diamine can cross the blood-brain barrier and may have potential as a drug for the treatment of Alzheimer's disease.
実験室実験の利点と制限
2-Ethoxynaphthalene-1,8-diamine has several advantages for lab experiments. It is readily available, relatively inexpensive, and easy to handle. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 2-Ethoxynaphthalene-1,8-diamine has some limitations as well. It is toxic and can be harmful if ingested or inhaled. It can also cause skin and eye irritation. Therefore, proper safety precautions must be taken when handling 2-Ethoxynaphthalene-1,8-diamine.
将来の方向性
There are several future directions for research on 2-Ethoxynaphthalene-1,8-diamine. In organic chemistry, 2-Ethoxynaphthalene-1,8-diamine can be used as a building block for the synthesis of new dendrimers and macrocycles with potential applications in materials science and drug delivery. In biochemistry, 2-Ethoxynaphthalene-1,8-diamine can be used as a ligand for the synthesis of new metal complexes with potential applications in catalysis and drug discovery. In pharmacology, 2-Ethoxynaphthalene-1,8-diamine can be further investigated for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.
Conclusion
In conclusion, 2-Ethoxynaphthalene-1,8-diamine is a chemical compound that has been widely used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 2-Ethoxynaphthalene-1,8-diamine has potential applications in various fields of research and can be further investigated for its potential as a drug for the treatment of various diseases.
合成法
The synthesis of 2-Ethoxynaphthalene-1,8-diamine involves the reaction of 2-nitronaphthalene with ethylenediamine in the presence of a reducing agent such as iron powder or tin (II) chloride. The reaction results in the formation of 2-Ethoxynaphthalene-1,8-diamine as a yellow crystalline solid. The purity of 2-Ethoxynaphthalene-1,8-diamine can be improved by recrystallization from a suitable solvent.
科学的研究の応用
2-Ethoxynaphthalene-1,8-diamine has been used in various scientific research applications. In organic chemistry, it has been used as a building block for the synthesis of complex molecules such as dendrimers and macrocycles. In biochemistry, 2-Ethoxynaphthalene-1,8-diamine has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and drug discovery. In pharmacology, 2-Ethoxynaphthalene-1,8-diamine has been investigated for its potential as an antitumor agent and as a drug for the treatment of Alzheimer's disease.
特性
CAS番号 |
164517-77-5 |
|---|---|
製品名 |
2-Ethoxynaphthalene-1,8-diamine |
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC名 |
2-ethoxynaphthalene-1,8-diamine |
InChI |
InChI=1S/C12H14N2O/c1-2-15-10-7-6-8-4-3-5-9(13)11(8)12(10)14/h3-7H,2,13-14H2,1H3 |
InChIキー |
VCYPLZYZZWOAIK-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=C(C=CC=C2N)C=C1)N |
正規SMILES |
CCOC1=C(C2=C(C=CC=C2N)C=C1)N |
同義語 |
1,8-Naphthalenediamine,2-ethoxy-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



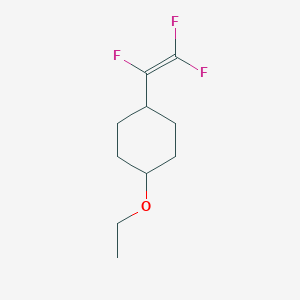
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)
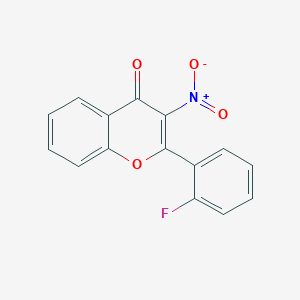

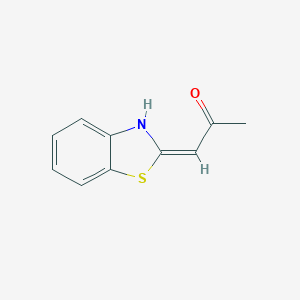
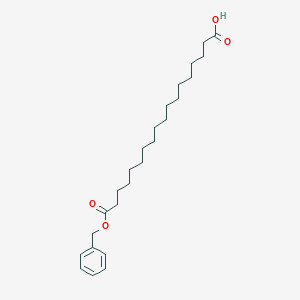
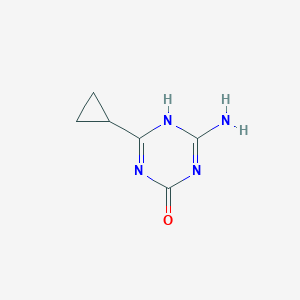
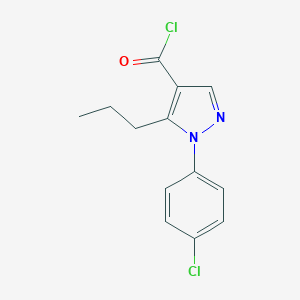
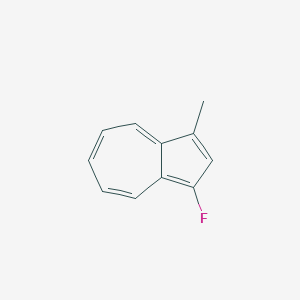
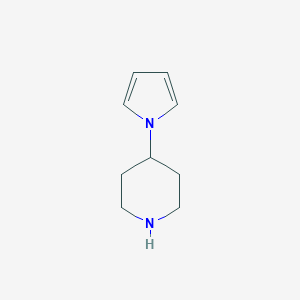
![Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B70652.png)

